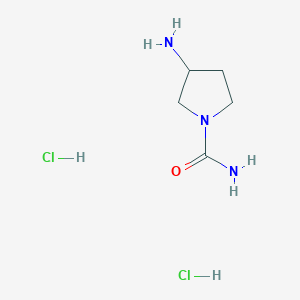

3-Aminopyrrolidine-1-carboxamide dihydrochloride

Overview

Description

3-Aminopyrrolidine-1-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1306603-05-3 . It has a molecular weight of 202.08 g/mol . This compound is a key intermediate of tosufloxacin and other quinolone antibiotics . It has recently generated considerable attention as an essential building block in the synthesis of biologically active compounds.

Molecular Structure Analysis

The InChI code for 3-Aminopyrrolidine-1-carboxamide dihydrochloride is1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Aminopyrrolidine-1-carboxamide dihydrochloride is a powder that is stored at room temperature . .Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

Asymmetric syntheses of the enantiomers of quinolonecarboxylic acid class antibacterial agents, which include compounds structurally related to 3-aminopyrrolidine-1-carboxamide, have shown that the S-(+) enantiomer exhibits significantly higher activity against both aerobic and anaerobic bacteria compared to its R-(-) counterpart. This difference in activity is also reflected in vivo, with the S-(+) enantiomer showing better protection in a Pseudomonas aeruginosa mouse model, highlighting the clinical potential of these enantiomerically enriched compounds due to their enhanced solubility and efficacy (Rosen et al., 1988).

Antibacterial Activity of Pyridonecarboxylic Acids

The synthesis and evaluation of pyridonecarboxylic acids, with modifications including the incorporation of a 3-aminopyrrolidine moiety, have led to the discovery of compounds with superior antibacterial activity compared to existing agents like enoxacin. These findings underscore the potential of these compounds for further biological study and their relevance in the development of new antibacterial agents (Egawa et al., 1984).

Synthetic Methodologies Involving 3-Aminophenol

A novel synthetic approach utilizing acid-catalyzed reactions of (4,4-diethoxybutyl)ureas with 3-aminophenol has been developed to produce 2-arylpyrrolidine-1-carboxamides. This method benefits from mild conditions and the use of inexpensive materials, yielding target compounds with high efficiency. Such methodologies facilitate the synthesis of structurally diverse pyrrolidine derivatives for potential pharmaceutical applications (Smolobochkin et al., 2017).

Applications in Cancer Treatment

The discovery of PARP inhibitors for cancer treatment, including compounds featuring a pyrrolidine moiety, highlights the critical role of these derivatives in developing new therapeutic options. The compound ABT-888, a PARP inhibitor, has shown promise in clinical trials for treating various cancers, demonstrating the potential of pyrrolidine derivatives in oncology (Penning et al., 2009).

Economical Synthesis from L-Aspartic Acid

An economical and efficient synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, emphasizing the value of pyrrolidine derivatives as intermediates in pharmaceutical manufacturing. This process features readily available starting materials and mild reaction conditions, providing a scalable approach for the industrial preparation of pharmaceutically relevant substances (Han et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-aminopyrrolidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOFOHLQMVXSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrrolidine-1-carboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1524895.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)